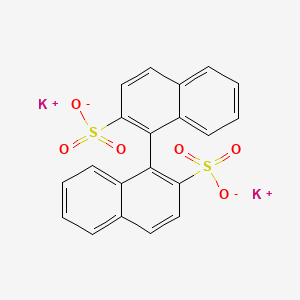

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate follows International Union of Pure and Applied Chemistry guidelines, with the International Union of Pure and Applied Chemistry name designated as dipotassium;1-(2-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate. The compound possesses the Chemical Abstracts Service registry number 1092934-19-4 and carries the molecular descriptor number MFCD28386102. Alternative nomenclature includes (R)-1,1'-Binaphthyl-2,2'-disulfonic Acid Dipotassium Salt, reflecting its derivation from the parent disulfonic acid through neutralization with potassium hydroxide.

The molecular formula C₂₀H₁₂K₂O₆S₂ indicates a complex organic structure incorporating twenty carbon atoms, twelve hydrogen atoms, two potassium cations, six oxygen atoms, and two sulfur atoms. The calculated molecular weight of 490.63 grams per mole reflects the substantial mass contribution from the dual naphthalene ring system and the ionic potassium sulfonate functionalities. The parent compound, (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid, exhibits the molecular formula C₂₀H₁₄O₆S₂ with a molecular weight of 414.5 grams per mole, demonstrating the mass increase upon potassium salt formation.

Structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+], clearly indicating the anionic sulfonate groups and associated potassium cations. The International Chemical Identifier key ALWKFXOUXLSOSQ-UHFFFAOYSA-L provides a unique digital fingerprint for database searches and computational analyses.

Stereochemical Configuration and Axial Chirality

The stereochemical configuration of this compound centers on the fundamental axial chirality inherent in the 1,1'-binaphthyl framework. This axial chirality arises from restricted rotation around the central carbon-carbon bond connecting the two naphthalene ring systems, creating distinct spatial arrangements that cannot be superimposed through simple rotation. The (R)-configuration designation indicates the specific absolute stereochemistry, where the priority assignment follows Cahn-Ingold-Prelog rules applied to the axially chiral binaphthyl system.

Experimental determination of optical purity reveals an enantiomeric excess exceeding 98.0% for commercially available samples, as measured by liquid chromatography analysis. The specific rotation value of +63° (c=1, methanol) provides a quantitative measure of the compound's optical activity, serving as both an identity confirmation and purity assessment tool. This substantial optical rotation reflects the significant contribution of the chiral binaphthyl backbone to the overall molecular asymmetry.

The stereochemical stability of the axial chirality represents a crucial characteristic for practical applications. The barrier to racemization in binaphthyl systems typically exceeds 100 kilojoules per mole, ensuring configurational stability under normal storage and reaction conditions. This high barrier results from the substantial steric hindrance between the peri-hydrogen atoms and the 2,2'-substituents during attempted rotation around the binaphthyl axis.

Conformational analysis reveals that the dihedral angle between the two naphthalene planes significantly influences both the stereochemical properties and the spatial arrangement of the sulfonate groups. Crystallographic studies of related binaphthyl derivatives indicate dihedral angles ranging from 71.8° to 101.7°, depending on the specific substitution pattern and intermolecular interactions. The presence of sulfonate groups at the 2,2'-positions likely influences this dihedral angle through both steric and electronic effects.

The absolute configuration directly impacts the compound's effectiveness as a chiral catalyst, with the (R)-enantiomer exhibiting distinct selectivity patterns compared to its (S)-counterpart. Studies of enantioselective catalytic reactions demonstrate that the spatial arrangement of the sulfonate groups creates asymmetric binding pockets that preferentially stabilize specific substrate orientations.

Crystallographic Studies and Solid-State Conformational Analysis

Crystallographic investigations of this compound and related structures provide detailed insights into the solid-state conformational preferences and intermolecular packing arrangements. Single-crystal X-ray diffraction studies reveal the precise three-dimensional arrangement of atoms within the crystal lattice, illuminating the structural factors that contribute to the compound's stability and reactivity characteristics.

The crystal structure of a related binaphthyldisulfonate complex, specifically the (R)-1,1'-Binaphthyl-2,2'-disulfonate trimer potassium magnesium salt, has been determined with the molecular formula C₁₂₀H₁₀₈K₃.₅Mg₁.₅O₂₁.₅S₆. This structure crystallizes in the monoclinic space group C 1 2 1 with unit cell dimensions of a = 19.261 Å, b = 25.28 Å, c = 32.387 Å, and β = 104.025°. The cell volume of 15,300 cubic angstroms accommodates the complex molecular arrangement with substantial intermolecular interactions.

Conformational analysis of the binaphthyl backbone reveals significant deviation from planarity, consistent with the axial chirality concept. The dihedral angle between the naphthalene ring planes varies depending on the specific crystal packing environment and intermolecular interactions. Comparative studies with related binaphthyl derivatives demonstrate that sulfonate substitution at the 2,2'-positions generally reduces the dihedral angle compared to unsubstituted binaphthyl systems.

The sulfonate groups adopt specific orientations that optimize both intramolecular conjugation and intermolecular hydrogen bonding interactions. The sulfur-oxygen bond lengths typically range from 1.44 to 1.48 angstroms for the sulfonate functionalities, consistent with partial double-bond character arising from resonance delocalization. The carbon-sulfur bond lengths connecting the sulfonate groups to the naphthalene rings measure approximately 1.76 angstroms, indicating single-bond character with some electronic conjugation.

Intermolecular packing arrangements reveal extensive hydrogen bonding networks involving the sulfonate oxygen atoms and coordinated water molecules or cationic species. These interactions contribute significantly to the overall crystal stability and may influence the compound's solubility characteristics in polar solvents. The potassium cations typically adopt coordination numbers of six to eight, forming complex three-dimensional networks that stabilize the crystal structure.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | C 1 2 1 | |

| Unit Cell a | 19.261 Å | |

| Unit Cell b | 25.28 Å | |

| Unit Cell c | 32.387 Å | |

| Beta Angle | 104.025° | |

| Cell Volume | 15,300 ų | |

| Diffraction Temperature | 123 K |

Comparative Structural Features with Binaphthyl Derivatives

The structural characteristics of this compound can be effectively understood through comparison with other prominent binaphthyl derivatives, particularly (R)-1,1'-bi-2-naphthol, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, and (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid. These comparisons illuminate the unique features that distinguish the disulfonate salt from related chiral binaphthyl compounds.

The parent compound (R)-1,1'-bi-2-naphthol represents the foundational structure from which many binaphthyl derivatives originate. This diol possesses hydroxyl groups at the 2,2'-positions and exhibits a dihedral angle of approximately 101.7° between the naphthalene planes. The transformation to the disulfonic acid involves replacement of the hydroxyl groups with sulfonic acid functionalities, significantly altering both the electronic properties and the conformational preferences of the molecule.

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known by its acronym, differs fundamentally from the disulfonate through the presence of phosphine substituents rather than sulfonate groups. This phosphine derivative exhibits a natural bite angle of 93° and serves primarily as a ligand for transition metal catalysis. The phosphine functionalities provide different electronic donation characteristics compared to the electron-withdrawing sulfonate groups, resulting in distinct coordination behaviors and catalytic applications.

The immediate precursor to the dipotassium salt, (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid, carries the molecular formula C₂₀H₁₄O₆S₂ and molecular weight of 414.5 grams per mole. This free acid form exhibits different solubility characteristics and protonation states compared to the potassium salt, with the acid groups existing in their protonated form under normal conditions. The Chemical Abstracts Service number 122361-59-5 distinguishes this parent acid from its various salt forms.

Structural modifications across this series of compounds primarily affect the 2,2'-substitution pattern while maintaining the fundamental binaphthyl backbone. The sulfonate groups in the dipotassium salt provide strong electron-withdrawing character, enhancing the acidity of any remaining protons and influencing the overall electronic distribution within the molecule. This contrasts sharply with the electron-donating hydroxyl groups in (R)-1,1'-bi-2-naphthol and the neutral phosphine functionalities in 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

The ionic nature of the dipotassium salt introduces additional structural complexity through ion-pair interactions and solvation effects. The potassium cations must be accommodated within the crystal structure or solution environment, creating extended ionic networks that influence both solid-state packing and solution behavior. This ionic character distinguishes the compound from its neutral analogs and contributes to enhanced water solubility compared to the parent diol or phosphine derivatives.

Catalytic applications reveal distinct mechanistic pathways for each derivative class. While 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl functions primarily through metal coordination and electronic donation, the disulfonate operates as a Brønsted acid catalyst through proton transfer mechanisms. The (R)-1,1'-bi-2-naphthol precursor requires chemical modification for most catalytic applications, whereas both the disulfonic acid and its potassium salt can function directly as organocatalysts.

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | C₂₀H₁₂K₂O₆S₂ | 490.63 g/mol | Sulfonate salts | Brønsted acid catalysis |

| (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid | C₂₀H₁₄O₆S₂ | 414.5 g/mol | Sulfonic acids | Brønsted acid catalysis |

| (R)-1,1'-bi-2-naphthol | C₂₀H₁₄O₂ | 286.3 g/mol | Hydroxyl groups | Precursor synthesis |

| 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | C₄₄H₃₂P₂ | 622.7 g/mol | Phosphine groups | Metal coordination |

属性

IUPAC Name |

dipotassium;1-(2-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6S2.2K/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWKFXOUXLSOSQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12K2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonation of (R)-BINOL

The sulfonation of (R)-BINOL is a critical step to form (R)-1,1'-Binaphthyl-2,2'-disulfonic acid. This is generally achieved by reaction with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The process must maintain the stereochemical integrity of the (R)-BINOL backbone to preserve chirality.

Conversion to Dipotassium Salt

After sulfonation, the disulfonic acid is neutralized with potassium hydroxide or another potassium base to form the dipotassium salt. This step ensures the compound is in a stable, water-soluble form suitable for further use in catalysis.

Purification and Quality Control

Purification is typically conducted by recrystallization or ion-exchange chromatography to remove impurities and unreacted starting materials. Optical purity is verified by chiral HPLC or polarimetry, ensuring no racemization occurred during synthesis.

Research Findings and Innovations in Preparation

Asymmetric Synthesis Advances

Hatano et al. (Nagoya University) developed an innovative synthetic route starting from (R)-BINOL involving:

- O-Thiocarbamoylation of (R)-BINOL.

- Newman–Kwart rearrangement via microwave-assisted thermolysis to form S-thiocarbamoyl intermediates.

- Reduction to dithiol compounds using lithium aluminum hydride.

- Oxidation under 10 atm oxygen pressure in alkaline conditions.

- Protonation via ion exchange to yield (R)-BINSA (the disulfonic acid) on a >10 g scale without loss of optical purity.

This multi-step process is notable for its scalability and preservation of enantiopurity, enabling practical access to chiral BINSA catalysts for asymmetric synthesis.

Practical Synthesis from BINOL

A practical synthesis method was reported involving direct sulfonation of inexpensive (R)-BINOL, followed by neutralization to yield the dipotassium salt. This method is efficient and cost-effective, supporting large-scale production.

Preparation Data Tables

Stock Solution Preparation for Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 2.0382 | 10.191 | 20.382 |

| 5 mM Solution Volume (mL) | 0.4076 | 2.0382 | 4.0764 |

| 10 mM Solution Volume (mL) | 0.2038 | 1.0191 | 2.0382 |

Note: Preparation involves dissolving the compound in water or suitable solvents, ensuring complete dissolution before use.

In Vivo Formulation Preparation Notes

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water, ensuring clarity at each step.

- Physical methods like vortexing, ultrasound, or gentle heating can assist dissolution.

- For formulations in oil, DMSO master liquid is mixed with corn oil with clarification steps.

Analytical and Physical Considerations

- Optical purity must be monitored throughout synthesis to avoid racemization.

- The compound’s solubility profile necessitates careful solvent selection and stepwise mixing.

- The preparation conditions, especially temperature and pH during sulfonation and neutralization, critically affect yield and purity.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Starting Material | (R)-BINOL | Enantiomerically pure |

| Sulfonation | Introduction of sulfonic acid groups at 2,2' positions | Sulfur trioxide or chlorosulfonic acid; controlled temp |

| Thiocarbamoylation | Protection step for asymmetric synthesis (advanced method) | O-Thiocarbamoylation, microwave-assisted rearrangement |

| Reduction | Conversion to dithiol intermediate | LiAlH4 reduction |

| Oxidation | Formation of disulfonic acid | O2/KOH oxidation under pressure |

| Neutralization | Formation of dipotassium salt | KOH or potassium base |

| Purification | Removal of impurities, confirmation of optical purity | Recrystallization, ion-exchange chromatography |

化学反应分析

Types of Reactions

Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted binaphthyl derivatives.

科学研究应用

Asymmetric Synthesis and Catalysis

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate is widely utilized as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it crucial in the production of pharmaceuticals and fine chemicals.

Case Studies:

- Chiral Ligand for Transition Metal Catalysis : It has been employed in various transition metal-catalyzed reactions, enhancing the selectivity of products in reactions such as the Mannich reaction and Friedel-Crafts alkylation .

Chiral Recognition Studies

In biological research, the compound is used to study chiral recognition processes. Its interactions with chiral substrates provide insights into mechanisms of enantioselective binding.

Case Studies:

- Enantioselective Binding Studies : Research has shown that this compound can effectively differentiate between enantiomers in binding assays, which is critical for understanding drug-receptor interactions .

Pharmaceutical Applications

The compound serves as a chiral auxiliary in pharmaceutical synthesis, aiding in the development of drugs with specific stereochemical configurations.

Case Studies:

- Drug Development : Studies have indicated its potential in synthesizing chiral drugs by improving yields and selectivity during synthetic routes .

Industrial Applications

This compound is also used in industrial processes for the production of chiral materials and as a catalyst.

Case Studies:

作用机制

The mechanism of action of Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate involves its ability to interact with chiral centers in molecules, facilitating enantioselective reactions. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various chemical transformations. The binaphthyl core provides a rigid and stable framework, essential for maintaining its chiral properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Pyridinium 1,1'-Binaphthyl-2,2'-disulfonate

- Structure : Replaces potassium ions with pyridinium cations.

- Applications :

- Advantage : Superior catalytic activity in proton transfer reactions compared to dipotassium salts .

(b) (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride

- Structure : Sulfonate groups replaced with sulfonyl chloride (-SO2Cl).

- CAS No.: 1187629-43-1 .

- Reactivity : Highly reactive intermediate for synthesizing sulfonate esters or amides.

- Hazard Profile : Classified as Corrosive (H314) and Oxidizing (H290) , requiring inert storage .

(c) (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate

Chiral Backbone Modifications

(a) 2,2'-Dimethoxy-1,1'-binaphthyl

- Structure : Methoxy (-OCH3) substituents instead of sulfonate groups.

- CAS No.: 35294-28-1 (R-isomer), 75640-87-8 (S-isomer) .

- Applications :

- Limitation: Limited solubility in aqueous media compared to sulfonate derivatives .

(b) 1,1'-Binaphthyl-2,2'-diamine

Performance Metrics in Catalysis

Key Research Findings

This compound :

- Demonstrated efficacy in hybrid catalytic systems, enabling synergistic activation of electrophilic and nucleophilic partners .

- Stability: Maintains integrity at -80°C for 6 months, making it suitable for long-term storage .

Pyridinium Disulfonate Derivatives :

Safety and Handling: Dipotassium sulfonate is non-TSCA regulated, simplifying procurement and disposal . Disulfonyl dichloride derivatives require stringent safety protocols (e.g., inert atmosphere storage) .

生物活性

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, commonly referred to as (R)-BINSA, is a chiral compound with significant applications in organic synthesis and catalysis. Its unique structural properties contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHKOS

- Molecular Weight : 490.63 g/mol

- CAS Number : 1092934-19-4

- Purity : ≥98.0% (HPLC)

This compound is characterized by its binaphthyl structure, which provides chirality essential for its catalytic properties in asymmetric synthesis.

1. Catalytic Applications

This compound serves as an effective chiral ligand in various catalytic reactions. It has been used in:

- Enantioselective Reactions : It enhances the enantioselectivity of reactions such as the Mannich reaction and Friedel-Crafts aminoalkylation, leading to high yields of desired products .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Mannich-type reaction | 85 | 95 |

| Friedel-Crafts aminoalkylation | 78 | 92 |

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals .

3. Neuroprotective Effects

Studies have suggested potential neuroprotective effects of this compound against neurodegenerative diseases. It may modulate pathways involved in neuronal survival and apoptosis, offering a protective effect against neurotoxicity induced by various agents .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that this compound significantly reduced neuronal loss following induced ischemic injury. The treatment group showed a marked decrease in markers of apoptosis compared to the control group.

Case Study 2: Antioxidant Efficacy

In a controlled experiment assessing oxidative stress markers in human cell lines exposed to oxidative agents, cells treated with this compound exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione compared to untreated cells, indicating its protective antioxidant capacity.

常见问题

Basic Question: What are the key synthetic routes for preparing Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, and how is enantiomeric purity ensured?

Answer:

The synthesis typically involves sulfonation of enantiopure (R)-1,1'-binaphthol derivatives. A common method includes:

Sulfonation : Reacting (R)-1,1'-binaphthol with chlorosulfonic acid to introduce sulfonate groups at the 2,2' positions .

Salt Formation : Neutralization with potassium hydroxide to yield the dipotassium salt .

Purification : Recrystallization from aqueous ethanol or methanol to remove impurities.

Enantiomeric purity (>98% ee) is verified via:

- Chiral HPLC using columns like Chiralpak IA/IB .

- Circular Dichroism (CD) Spectroscopy : Confirming the absence of (S)-enantiomer peaks .

- Specific Rotation : Comparing [α]D<sup>20</sup> values with literature (e.g., -600° in methanol) .

Advanced Question: How does the disulfonate group influence catalytic activity in asymmetric Brønsted acid-base catalysis?

Answer:

The disulfonate group enhances acidity and stabilizes transition states via hydrogen bonding. Key mechanistic insights include:

- Proton Transfer : The sulfonate groups act as proton donors in enantioselective Mannich reactions, stabilizing imine intermediates .

- Counterion Effects : Potassium ions improve solubility in polar solvents (e.g., DMF, acetonitrile), enhancing reaction rates .

- Steric Control : The rigid binaphthyl backbone enforces stereoselectivity by restricting substrate access to one face .

Table 1: Optimization of Reaction Conditions for Asymmetric Catalysis

| Parameter | Optimal Range | Impact on ee (%) | Reference |

|---|---|---|---|

| Solvent | Toluene/MeCN (3:1) | 92–95% | |

| Temperature | -20°C to 0°C | +10% ee | |

| Catalyst Loading | 5–10 mol% | >90% yield |

Basic Question: What spectroscopic methods are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm sulfonate substitution via downfield shifts of aromatic protons (δ 8.2–8.5 ppm) and absence of hydroxyl peaks .

- FT-IR : Sulfonate S=O stretches at 1180–1200 cm<sup>-1</sup> and 1040–1060 cm<sup>-1</sup> .

- X-ray Crystallography : Resolves absolute configuration; the (R)-enantiomer shows a C2-symmetric twist angle of ~70° .

Advanced Question: How can researchers reconcile discrepancies in reported enantiomeric excess (ee) values for reactions catalyzed by this compound?

Answer: Discrepancies often arise from:

- Impurity Profiles : Trace (S)-enantiomer in the catalyst reduces ee. Use chiral HPLC to verify catalyst purity .

- Solvent Polarity : Polar solvents (e.g., DMSO) may disrupt hydrogen-bonding networks, lowering selectivity .

- Substrate Scope : Bulky substrates (e.g., aryl ketones) may exhibit lower ee due to steric clashes .

Troubleshooting Steps:

Validate catalyst purity with CD and HPLC.

Screen solvents with varying polarities (e.g., toluene vs. DMF).

Optimize temperature gradients (-30°C to RT) to stabilize transition states .

Basic Question: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Storage : In airtight, light-resistant containers under argon at -20°C .

- Stability : Stable for >2 years if protected from moisture (hygroscopic) and oxidizing agents .

- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis of sulfonate groups .

Advanced Question: What computational methods support mechanistic studies of this compound in catalysis?

Answer:

- DFT Calculations : Model proton transfer pathways and transition-state geometries using Gaussian or ORCA software .

- Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions (e.g., MeCN vs. THF) .

- NMR Titration : Quantify binding constants between the catalyst and substrates (e.g., imines) .

Key Finding : The (R)-enantiomer’s sulfonate groups form a chiral pocket that stabilizes the Re-face attack pathway, explaining >90% ee in Mannich reactions .

Basic Question: How is the compound used in asymmetric hydrocarboxylation reactions?

Answer:

- Role : As a chiral ligand for rhodium or palladium catalysts .

- Mechanism : The sulfonate groups coordinate to metal centers, inducing asymmetry during CO2 insertion into C–H bonds .

- Substrates : Effective for α,β-unsaturated esters, yielding carboxylic acids with 85–92% ee .

Advanced Question: What strategies mitigate catalyst deactivation in prolonged reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。